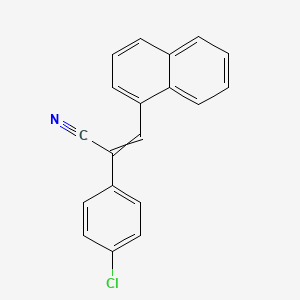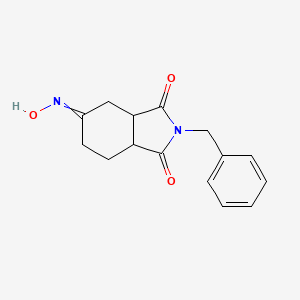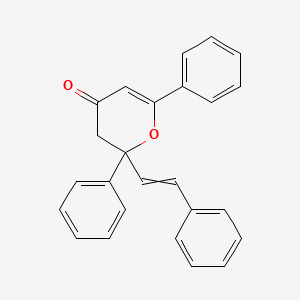![molecular formula C17H19N5O2S B14089578 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14089578.png)
3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, a thiadiazole ring, and a hydroxy-dimethylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the thiadiazole ring: This step involves the cyclization of a thiosemicarbazide derivative with an appropriate carbonyl compound.
Attachment of the hydroxy-dimethylphenyl group: This is usually done through a coupling reaction, such as a Suzuki or Heck reaction, using a suitable catalyst like palladium.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of nitro or halogenated derivatives
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound has been studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.
Medicine
In medicine, 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide has shown promise as a therapeutic agent
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical reactivity allows for the creation of materials with enhanced performance characteristics.
作用機序
The mechanism of action of 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of an enzyme involved in inflammation, thereby reducing inflammatory responses.
類似化合物との比較
Similar Compounds
- 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
- 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(ethyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
- 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(butyl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide lies in its specific combination of functional groups and rings. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C17H19N5O2S |
|---|---|
分子量 |
357.4 g/mol |
IUPAC名 |
3-(2-hydroxy-3,4-dimethylphenyl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H19N5O2S/c1-8(2)16-21-22-17(25-16)18-15(24)13-7-12(19-20-13)11-6-5-9(3)10(4)14(11)23/h5-8,23H,1-4H3,(H,19,20)(H,18,22,24) |
InChIキー |
XEYSUDMUOHMFOE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C=C1)C2=NNC(=C2)C(=O)NC3=NN=C(S3)C(C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(3-chlorophenyl)-3-(2-hydroxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089497.png)
![(6aR,8R,9S,10aR)-6,6,9-trimethyl-3-pentyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromene-1,8-diol](/img/structure/B14089509.png)
![Methyl 4-[7-fluoro-2-(4-methoxybenzyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate](/img/structure/B14089510.png)
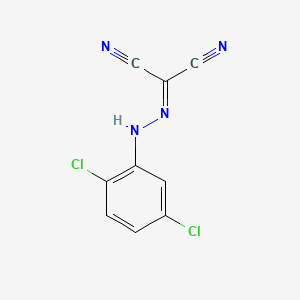
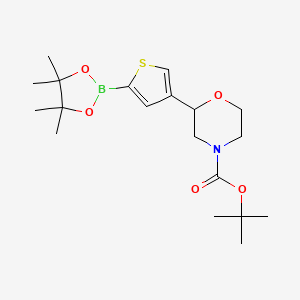
![3-(2-chlorobenzyl)-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14089524.png)
![6-(3-methyl-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)pyrimidine-4(3H)-thione](/img/structure/B14089531.png)


![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089545.png)
![9-(4-ethylphenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14089551.png)
